XLogP3 Lipophilicity Compared to N-Alkyl and N-Boc Analogs
3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol exhibits an XLogP3 of 1.9, a value that is substantially higher than that of the N-methyl (XLogP3 = 1.0) [1] and N-ethyl (XLogP3 = 1.3) [2] analogs, and equivalent to that of the N-isopropyl derivative (XLogP3 = 1.8) [3]. Its lipophilicity is comparable to the N-Boc protected version (XLogP3 = 1.8) [4], but without the additional polarity and metabolic liability of the carbamate group. This elevated LogP relative to smaller N-alkyl chains translates to predicted increases in membrane permeability and CNS penetration potential.
| Evidence Dimension | Computed XLogP3 |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 3-Methyl analog: 1.0; 3-Ethyl analog: 1.3; 3-Isopropyl analog: 1.8; 3-Boc analog: 1.8 |
| Quantified Difference | Difference vs. Methyl: +0.9 units (90% higher); vs. Ethyl: +0.6 units (46% higher) |
| Conditions | PubChem XLogP3 3.0 algorithm (computed property) |
Why This Matters
Higher lipophilicity correlates with enhanced membrane permeability and blood-brain barrier penetration, making this compound a more suitable starting point for CNS-targeted programs than its less lipophilic N-alkyl congeners.
- [1] PubChem. Compound Summary for CID 541966: 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem. Compound Summary for CID 43810979: 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol. National Center for Biotechnology Information, 2026. View Source
- [3] PubChem. Compound Summary for CID 43810717: 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol. National Center for Biotechnology Information, 2026. View Source
- [4] PubChem. Compound Summary for CID 22594529: tert-Butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate. National Center for Biotechnology Information, 2026. View Source
